RHODIUM (III) SULFATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

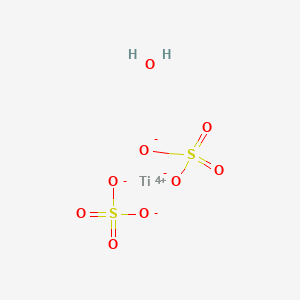

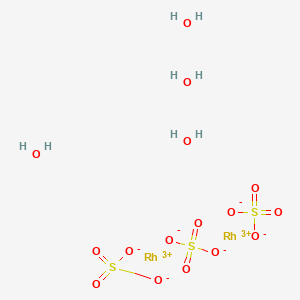

RHODIUM (III) SULFATE is an inorganic compound with the formula Rh₂(SO₄)₃·4H₂O. It is a red crystalline solid that is moderately soluble in water and acids. This compound is notable for its use in various industrial and scientific applications, particularly in the field of catalysis and electroplating .

作用機序

Rhodium(III) sulfate, also known as rhodium(3+);trisulfate;tetrahydrate or Rhodium(III) sulfate tetrahydrate, is an inorganic compound with the formula Rh2(SO4)3 . It is a red crystalline solid that has been studied for its various therapeutic activities .

Target of Action

Rhodium complexes have been found to interact with various biological targets, including DNA, RNA, protein kinases, UPS, KDM5A, and other biomolecules of relevance . These interactions are believed to be responsible for the broad range of therapeutic activities displayed by rhodium complexes .

Mode of Action

The mode of action of Rhodium(III) sulfate involves its interaction with these biological targets. For instance, some rhodium complexes have been found to interact with DNA, leading to inhibition of DNA replication and consequently, death of cancer cells . Rhodium complexes can also interact with RNA .

Biochemical Pathways

Rhodium(III) sulfate is known to affect the cGAS-STING pathway, a key mediator of innate immunity involved in cancer development and treatment . A highly emissive rhodium(III) complex has been reported to bind to mitochondrial DNA (mtDNA), causing the release of mtDNA fragments into the cytoplasm and activating the cGAS-STING pathway .

Result of Action

The interaction of Rhodium(III) sulfate with its biological targets leads to various molecular and cellular effects. For example, the interaction of rhodium complexes with DNA can lead to the death of cancer cells . The activation of the cGAS-STING pathway by a rhodium(III) complex can also lead to immune responses .

Action Environment

The action, efficacy, and stability of Rhodium(III) sulfate can be influenced by various environmental factors. For instance, the compound forms a hydrated solution at high temperatures . It is also used in the production of high-performance coatings by electroplating technique .

準備方法

Synthetic Routes and Reaction Conditions: The first attempts to produce rhodium(III) sulfate were made in 1929 by reacting rhodium(III) hydroxide with sulfuric acid. This reaction initially produced two different types of hydrates: a yellow tetradeca hydrate and a red tetrahydrate . the structural proof for these hydrates was lacking at the time.

Further investigations using X-ray diffraction confirmed the existence of the hexahydrate and tetradecahydrate forms. In 2016, a more efficient production method was reported, which involved heating rhodium metal with sulfuric acid at 400°C to produce the anhydrous compound. Heating at 475°C instead resulted in the formation of the dihydrate .

Industrial Production Methods: Industrial production of rhodium(III) sulfate typically involves the oxidation of rhodium metal using concentrated sulfuric acid. The reaction is carried out under controlled conditions to ensure the desired hydrate form is obtained. The resulting product is then purified and crystallized to achieve high purity levels suitable for various applications .

化学反応の分析

Types of Reactions: RHODIUM (III) SULFATE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of common reagents such as sulfuric acid, hydrogen peroxide, and various reducing agents .

Common Reagents and Conditions:

Oxidation: Rhodium(III) sulfate can be oxidized using strong oxidizing agents like hydrogen peroxide.

Reduction: Reduction of rhodium(III) sulfate can be achieved using reducing agents such as sodium borohydride.

Substitution: Substitution reactions often involve the replacement of sulfate ions with other ligands, facilitated by the use of complexing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state rhodium compounds, while reduction reactions typically produce lower oxidation state rhodium species .

科学的研究の応用

RHODIUM (III) SULFATE has a wide range of scientific research applications, including:

類似化合物との比較

Rhodium(III) chloride: Another rhodium compound used in catalysis and electroplating.

Rhodium(III) nitrate: Used in similar applications as rhodium(III) sulfate but with different reactivity and solubility properties.

Rhodium(III) acetate: Known for its use in organic synthesis and catalysis.

Uniqueness: RHODIUM (III) SULFATE is unique due to its specific solubility properties and its ability to form stable hydrates. These characteristics make it particularly useful in applications requiring high-purity rhodium sources and controlled reactivity .

特性

IUPAC Name |

rhodium(3+);trisulfate;tetrahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.4H2O.2Rh/c3*1-5(2,3)4;;;;;;/h3*(H2,1,2,3,4);4*1H2;;/q;;;;;;;2*+3/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJITWKYISWZJBI-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Rh+3].[Rh+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8O16Rh2S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401336783 |

Source

|

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15274-78-9 |

Source

|

| Record name | Rhodium(III) sulfate tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitroso-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazol-2-one](/img/structure/B579005.png)

![(1S,2S,3R,6Z,7S,9R,10S)-6-ethylidene-3-hydroxy-11,20-dimethyl-4,21-dioxa-11,20-diazahexacyclo[8.7.3.22,9.01,10.02,7.012,17]docosa-12,14,16-trien-22-one](/img/structure/B579012.png)

![(4aR,5S,8aS)-3,4a,5-trimethyl-6,7,8,8a-tetrahydro-5H-benzo[f][1]benzofuran-4,9-dione](/img/structure/B579015.png)

![2H-Thiazolo[5,4-e]indazole](/img/structure/B579017.png)